

Application Notes and Protocols for Novel Flurenol Derivatives

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Compound of Interest

Compound Name: *Florenol*

Cat. No.: *B1201887*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, specifically 9-hydroxyfluorene, and its derivatives represent a versatile class of compounds with a wide range of biological activities. The unique tricyclic structure of the fluorene core serves as a privileged scaffold in medicinal chemistry and agricultural science. By modifying the functional groups attached to this core, novel derivatives with potent and selective activities have been developed. These activities include promising anticancer, antimicrobial, and plant growth-regulating properties.

This document provides detailed application notes and protocols for the synthesis and evaluation of novel flurenol derivatives. It is intended to be a comprehensive resource for researchers and professionals working in drug discovery, microbiology, and plant sciences. The information is organized into distinct sections covering the major applications, with clearly structured data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Anticancer Properties of Flurenol Derivatives

Derivatives of 9-flurenol have emerged as a significant area of interest in oncology research. Two notable classes of these derivatives, O-aryl-carbamoyl-oxymino-fluorenes and fluorene-triazole hybrids, have demonstrated considerable cytotoxic activity against various cancer cell

lines.[1][2] A key mechanism of action for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[3]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of various 9-fluorenol derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Anticancer Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (IC50 Values)
[1][2]

Derivative	Cancer Cell Line	IC50 (µg/mL)
9-(phenylcarbamoyloxymino)fluoren	HeLa (Cervical Cancer)	6.33 ± 3.02
9-(phenylcarbamoyloxymino)fluoren	HT29 (Colon Adenocarcinoma)	> 10
9-(phenylcarbamoyloxymino)fluoren	MG63 (Osteosarcoma)	31.5
9-((3-methyl-phenyl)carbamoyloximino)fluoren	HeLa (Cervical Cancer)	> 10
9-((3-chlorophenyl)carbamoyloximino)fluoren	HeLa (Cervical Cancer)	8.87 ± 2.51
9-((3,4-dichlorophenyl)carbamoyloximino)fluoren	HeLa (Cervical Cancer)	9.12 ± 1.88

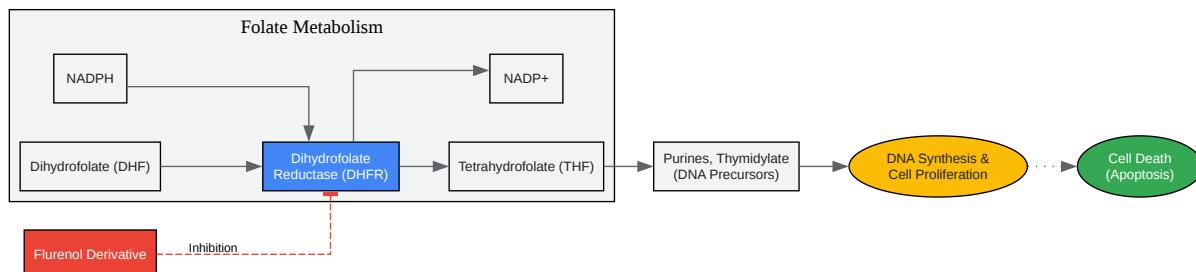
Note: Conversion to µM requires the molecular weight of the specific derivative.

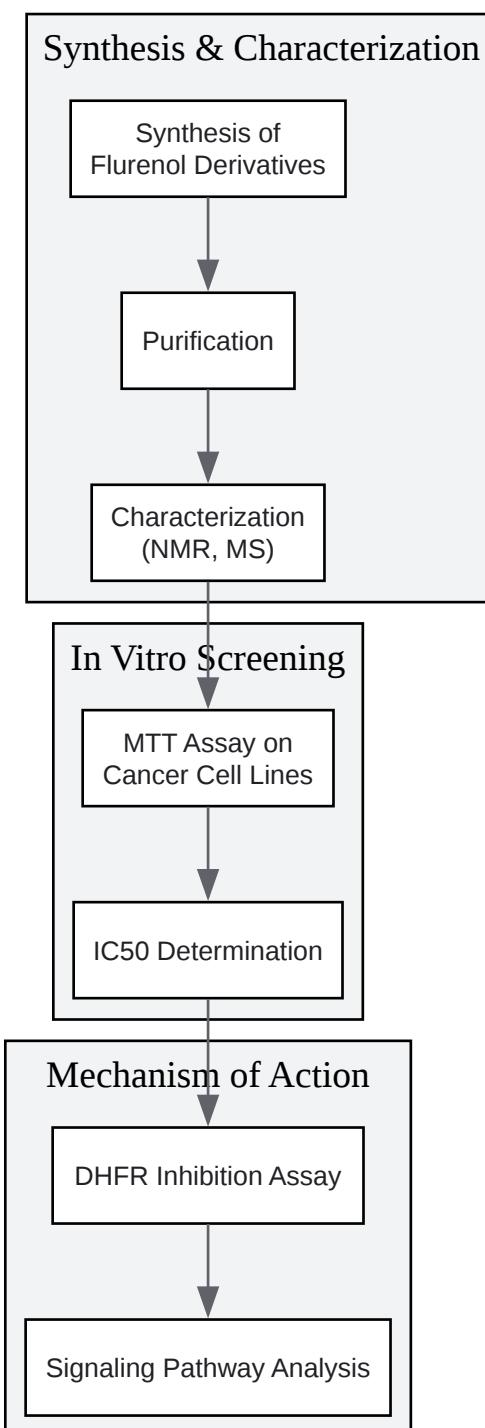
Table 2: Anticancer Activity of Fluorene-Triazole Hybrids (IC50 Values)[4][5][6]

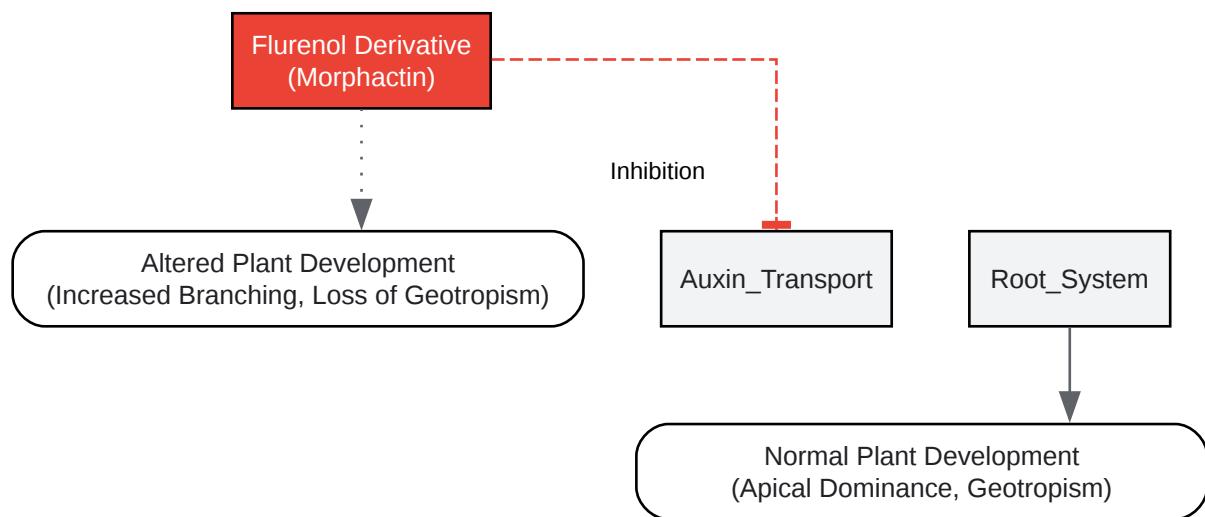
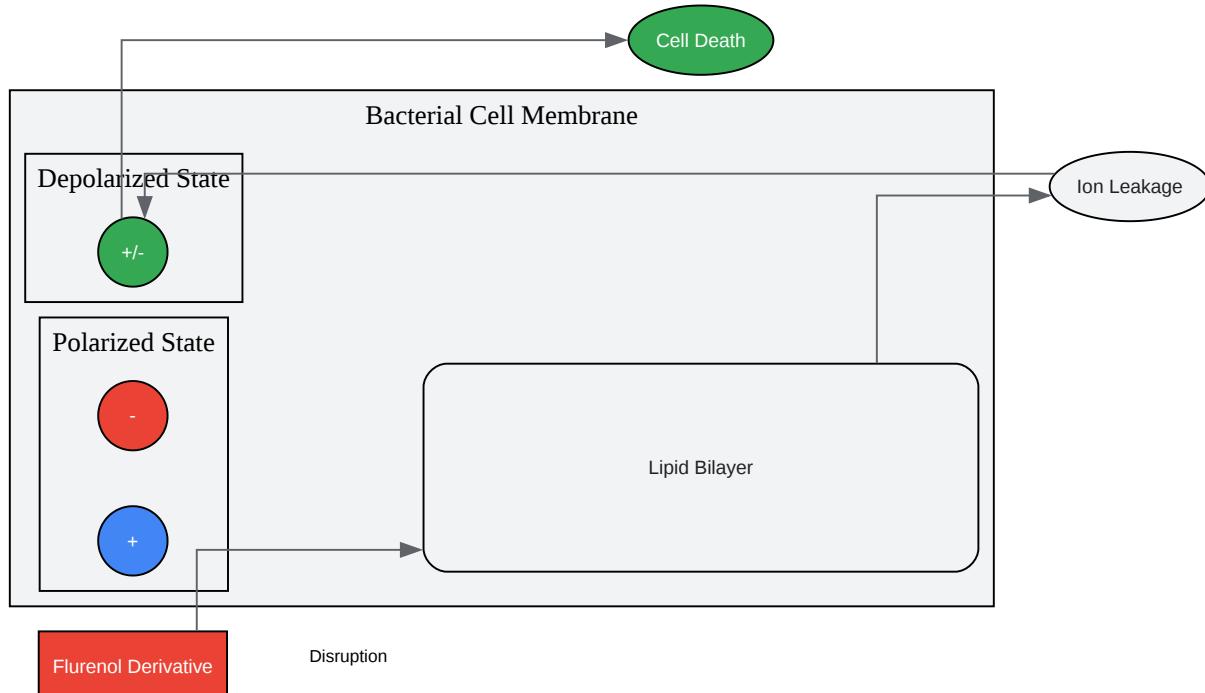
Derivative	Cancer Cell Line	IC50 (μM)
LSO258 (1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole)	MOLM-13 (Leukemia)	25.5
LSO272 (1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole)	MOLM-13 (Leukemia)	12.5
LSO278 ([1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol)	HCT-116 (Colorectal)	23.4
LSO278 ([1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol)	MDA-MB-231 (Breast)	34.3
LSO278 ([1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol)	MOLM-13 (Leukemia)	18.7

Signaling Pathway: DHFR Inhibition

Many anticancer agents function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA precursors.[3] Some 9-fluorenol derivatives are hypothesized to exert their anticancer effects through this pathway.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA.[4][7] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts DNA synthesis and leads to cell death, particularly in rapidly dividing cancer cells.[4][7]







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